molecular formula C19H20N4O B1251678 ABT-107 CAS No. 855291-54-2

ABT-107

货号: B1251678
CAS 编号: 855291-54-2
分子量: 320.4 g/mol
InChI 键: LUKNJAQKVPBDSC-SFHVURJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ABT-107 是一种选择性α7 烟碱乙酰胆碱受体激动剂。该受体是胆碱能系统的一部分,该系统在认知功能和胆碱能抗炎途径中起着至关重要的作用。 This compound 已显示出在治疗与神经系统疾病(如阿尔茨海默病和精神分裂症)相关的认知缺陷方面具有潜力 .

科学研究应用

ABT-107 具有多种科学研究应用:

    化学: this compound 被用作模型化合物来研究α7 烟碱乙酰胆碱受体激动剂的性质和反应。

    生物学: 它被用来研究α7 烟碱乙酰胆碱受体在各种生物过程中的作用,包括神经递质释放和认知功能。

    医学: 正在研究 this compound 在治疗与阿尔茨海默病和精神分裂症相关的认知缺陷方面的潜在治疗作用。 .

    工业: This compound 用于开发针对α7 烟碱乙酰胆碱受体的新药.

作用机制

ABT-107 通过选择性地与α7 烟碱乙酰胆碱受体结合发挥其作用。该受体是一种配体门控离子通道,当被 this compound 激活时,允许钙离子和钠离子流入细胞。这导致各种细胞内信号通路被激活,包括细胞外信号调节激酶和 cAMP 反应元件结合蛋白的磷酸化。 这些通路与认知功能和神经保护有关 .

与相似化合物的比较

This compound 与其他α7 烟碱乙酰胆碱受体激动剂进行比较,例如:

  • RG3487
  • SEN34625/WYE-103914
  • SEN12333
  • 氯氮平
  • GTS-21
  • CNI-1493
  • AR-R17779

This compound 由于其对α7 烟碱乙酰胆碱受体的高选择性和效力而独一无二。 与其他类似化合物相比,它在临床前模型中显示出更高的结合亲和力和功效 .

准备方法

ABT-107 通过一系列涉及其吲哚和哒嗪环形成的化学反应合成。合成路线通常包括以下步骤:

This compound 的工业生产方法涉及优化这些合成路线以实现高收率和纯度。 这包括控制反应条件,如温度、压力和催化剂的使用,以提高反应效率 .

化学反应分析

ABT-107 经历各种化学反应,包括:

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂和亲电试剂。 由这些反应形成的主要产物取决于所用条件和试剂 .

相似化合物的比较

ABT-107 is compared with other alpha7 nicotinic acetylcholine receptor agonists such as:

  • RG3487
  • SEN34625/WYE-103914
  • SEN12333
  • Clozapine
  • GTS-21
  • CNI-1493
  • AR-R17779

This compound is unique due to its high selectivity and potency for the alpha7 nicotinic acetylcholine receptor. It has shown higher binding affinity and efficacy in preclinical models compared to other similar compounds .

属性

IUPAC Name

5-[6-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]pyridazin-3-yl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-2-16-15(5-8-20-16)11-14(1)17-3-4-19(22-21-17)24-18-12-23-9-6-13(18)7-10-23/h1-5,8,11,13,18,20H,6-7,9-10,12H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKNJAQKVPBDSC-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855291-54-2
Record name ABT-107 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0855291542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-107 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXS38HR98H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Clc1ccc(OC2CN3CCC2CC3)nn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The product of Example 7A (200 mg, 0.8 mmol) was coupled with 5-indolylboronic acid (161 mg, 1 mmol) according to the procedure of Example 3A. The title product was purified by preparative HPLC (Gilson, column, Symmetry® C-8 7 μm, 40×100 mm. Eluting Solvent, MeCN/H2O (with 0.2% v. TFA) (v. 90/10 to 10/90 over 20 min.) Flow rate, 75 mL/min., uv, 250 nm) as solid (35 mg, yield, 14%). 1H NMR (300 MHz, CD3OD) δ 1.50–1.65 (m, 1H), 1.70–1.93 (m, 2H), 2.00–2.16 (m, 1H), 2.29–2.37 (m, 1H), 2.78–3.05 (m, 5H), 3.44–3.55 (m, 1H), 5.26–5.35 (m, 1H), 6.56 (dd, J=3.3, 1.1 Hz, 1H)), 7.25 (d, J=9.2 Hz, 1H), 7.31 (d, J=3.4 Hz, 1H), 7.51 (d, J=8.8 Hz, 1H), 7.73 (dd, J=8.5, 1.7 Hz, 1H), 8.08 (d, J=9.5 Hz, 1H), 8.14 (d, J=1.7 Hz, 1H) ppm. MS (DCl/NH3): m/z 321 (M+H)+.
Name
product
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
161 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。